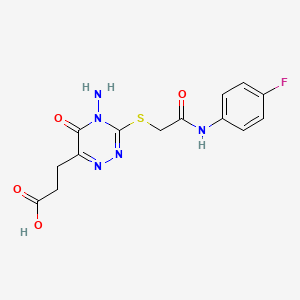
3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H14FN5O4S and its molecular weight is 367.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazine ring and a fluorophenyl moiety. Its molecular formula is C₁₃H₁₄F N₄O₃S, with a molecular weight of approximately 306.34 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it was noted to inhibit VEGFR-2 and AKT pathways, which are critical in tumor growth and survival .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases (G1/S or S phase), which is crucial for preventing the proliferation of cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated in various in vitro assays. Below is a summary table highlighting its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3.10 | Apoptosis induction |
| PC-3 | 3.02 | Cell cycle arrest |
| MCF7 | 5.50 | Kinase inhibition |
Case Studies
Recent studies have explored the efficacy of this compound in different experimental settings:
- Hepatocellular Carcinoma (HepG2) : In vitro studies demonstrated significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of cell growth . The mechanism involved apoptosis and cell cycle arrest.
- Prostate Cancer (PC-3) : The compound showed promising results in inhibiting PC-3 cell proliferation, with similar mechanisms as observed in HepG2 cells .
- Breast Cancer Models : Further investigations into breast cancer models indicated that the compound could effectively inhibit STAT3 phosphorylation, a key pathway implicated in breast cancer progression .
属性
IUPAC Name |
3-[4-amino-3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQHILSPHRDTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














